molecular formula C12H13NOSi B8751653 2-((Trimethylsilyl)ethynyl)benzo[d]oxazole

2-((Trimethylsilyl)ethynyl)benzo[d]oxazole

Cat. No. B8751653
M. Wt: 215.32 g/mol
InChI Key: QYZJJPFSRLTKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08927559B2

Procedure details

A mixture of bis(triphenylphosphine)palladium(II) chloride (0.229 g, 0.326 mmol), triethylamine (1.815 mL, 13.02 mmol), copper(I) iodide (0.124 g, 0.651 mmol), trimethylsilylacetylene (29A, 1.645 mL, 11.72 mmol) and compound 28A (1.0 g, 6.51 mmol) in dichloroethane (10 mL) under an inert atmosphere was heated at 80° C. overnight. After the reaction was complete, the mixture was cooled, diluted with dichloromethane (10 mL), washed with aq. NaHCO3, dried (Na2SO4), filtered and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel eluting with 0-5% EtOAc/hexanes to give a mixture of Compound 29B (575 mg) and Compound 29C (200 mg).
[Compound]
Name
Compound 29B
Quantity
575 mg
Type
reactant
Reaction Step One
[Compound]
Name
Compound 29C
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.815 mL
Type
reactant
Reaction Step Three
Quantity
1.645 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.229 g
Type
catalyst
Reaction Step Three
Name
copper(I) iodide
Quantity
0.124 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][Si:9]([C:12]#[CH:13])([CH3:11])[CH3:10].Cl[C:15]1[O:16][C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[N:19]=1>ClC(Cl)C.ClCCl.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[CH3:8][Si:9]([C:12]#[C:13][C:15]1[O:16][C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[N:19]=1)([CH3:11])[CH3:10] |^1:33,52|

Inputs

Step One
Name
Compound 29B
Quantity
575 mg
Type
reactant
Smiles
Name
Compound 29C
Quantity
200 mg
Type
reactant
Smiles
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.815 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.645 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1OC2=C(N1)C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
0.229 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
copper(I) iodide
Quantity
0.124 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
WASH
Type
WASH
Details
washed with aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with 0-5% EtOAc/hexanes
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
Smiles
C[Si](C)(C)C#CC=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.